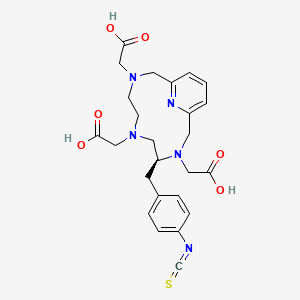

p-SCN-Bn-pcta

Description

BenchChem offers high-quality p-SCN-Bn-pcta suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-SCN-Bn-pcta including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(4S)-3,9-bis(carboxymethyl)-4-[(4-isothiocyanatophenyl)methyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-6-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O6S/c31-23(32)14-28-8-9-29(15-24(33)34)13-22(10-18-4-6-19(7-5-18)26-17-37)30(16-25(35)36)12-21-3-1-2-20(11-28)27-21/h1-7,22H,8-16H2,(H,31,32)(H,33,34)(H,35,36)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOBASOXWBKMSC-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=NC(=CC=C2)CN(C(CN1CC(=O)O)CC3=CC=C(C=C3)N=C=S)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=NC(=CC=C2)CN([C@H](CN1CC(=O)O)CC3=CC=C(C=C3)N=C=S)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949147-44-8 | |

| Record name | p-SCN-Bn-pcta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949147448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-SCN-BN-PCTA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79XFT02E12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

p-SCN-Bn-PCTA chemical structure and properties

Whitepaper: p-SCN-Bn-PCTA — Structural Causality, Coordination Kinetics, and Radiopharmaceutical Applications

Prepared by: Senior Application Scientist, Radiopharmaceutical Development Target Audience: Researchers, Radiochemists, and Drug Development Professionals

Executive Summary

The development of targeted radiopharmaceuticals relies heavily on the bifunctional chelator (BFC) to securely tether a radioactive metal to a biological targeting vector (e.g., monoclonal antibodies, peptides, or aptamers). p-SCN-Bn-PCTA (2-[(4S)-3,9-bis(carboxymethyl)-4-[(4-isothiocyanatophenyl)methyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-6-yl]acetic acid) has emerged as a premier macrocyclic BFC[1]. By merging the robust thermodynamic stability of macrocyclic ligands with the rapid complexation kinetics typically reserved for acyclic chelators, PCTA overcomes the traditional limitations of industry-standard chelators like DOTA[2]. This guide deconstructs the chemical properties, kinetic advantages, and validated benchtop protocols for utilizing p-SCN-Bn-PCTA in drug development.

Chemical Structure and Coordination Causality

The superiority of p-SCN-Bn-PCTA is rooted in its unique structural domains, each engineered for a specific chemical function:

-

The PCTA Backbone (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid): Unlike the flexible DOTA macrocycle, PCTA incorporates a rigid pyridine ring into its tetraaza framework[1]. This pyridine ring acts as a built-in preorganizing element. By restricting the conformational freedom of the macrocycle, it drastically lowers the activation energy required for metal ion insertion[2].

-

The Carboxylate Arms: Three acetate arms provide the necessary oxygen donors to satisfy the coordination sphere of various radiometals, ensuring high thermodynamic stability and preventing in vivo transchelation[2].

-

The p-SCN-Bn Linker: The para-isothiocyanatobenzyl moiety serves as a highly reactive electrophile. It enables site-specific bioconjugation by reacting with deprotonated primary amines (such as the ε-amino groups of lysine residues) to form a robust, irreversible covalent thiourea bond[3].

Caption: Structural domains of p-SCN-Bn-PCTA and their functional causality in radiopharmaceutical design.

Radiometal Complexation Kinetics & Stability Profile

PCTA exhibits some of the fastest formation rates with lanthanides and transition metals among all 9- to 14-membered macrocyclic ligands[2]. This rapid kinetic profile is highly advantageous for short-lived isotopes (e.g., ^68Ga) and temperature-sensitive biological vectors (e.g., intact antibodies or RNA aptamers)[4][5].

Table 1: Comparative Radiometal Complexation Profile of PCTA

| Radiometal | Optimal Temp | Time to >95% RCY | Kinetic Stability / In Vivo Performance | Reference |

| ^68Ga (PET) | Room Temp | 5 minutes | Impervious to transchelation by human apo-transferrin. | [5] |

| ^64Cu (PET) | 5°C – 60°C | 30 minutes | Superior serum stability over 48h compared to DTPA derivatives. | [3][4] |

| ^90Y (Therapy) | 80°C | < 5 minutes | High stability, but highly sensitive to Fe(III) trace metal competition. | [6] |

Critical Insight on Trace Metal Interference: The rapid kinetics of PCTA is a double-edged sword; it will rapidly complex trace metal impurities if present. Studies have shown that PCTA is highly sensitive to Fe(III), Cu(II), and Zn(II) competition[6]. For instance, during ^90Y radiolabeling, Fe(III) concentrations that would minimally affect DOTA will significantly depress the radiochemical yield (RCY) of PCTA[6]. Therefore, ultra-pure, metal-free reagents are mandatory.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in chemical causality.

Protocol 1: Bioconjugation of p-SCN-Bn-PCTA to a Monoclonal Antibody

Causality Principle: The isothiocyanate (-NCS) group reacts exclusively with unprotonated primary amines. At physiological pH (7.4), most lysine ε-amino groups are protonated (NH3+). Elevating the pH to 8.5–9.0 deprotonates a fraction of these amines (NH2), making them nucleophilic enough to attack the electrophilic carbon of the -NCS group[2][4].

-

Buffer Exchange & Metal Scavenging: Dialyze the monoclonal antibody (mAb) into a metal-free 0.1 M Sodium Bicarbonate (NaHCO3) buffer at pH 8.5–9.0. Add 50 mM EDTA (50 µL per 10 mg mAb) and incubate for 30 minutes to scavenge any endogenous trace metals[3]. Remove EDTA via spin-filter dialysis (e.g., Amicon Ultra).

-

Conjugation Reaction: Dissolve p-SCN-Bn-PCTA in LC-MS grade DMSO. Add the chelator to the mAb solution at a 10:1 to 50:1 molar excess (depending on the desired Chelator-to-Antibody Ratio, CAR)[2][4]. Limit DMSO to <5% of the total reaction volume to prevent protein denaturation.

-

Incubation: Incubate the mixture at 37°C for 2 hours (or 40°C for aptamers)[4].

-

Purification: Remove unreacted p-SCN-Bn-PCTA using Size Exclusion Chromatography (SEC, e.g., PD-10 column) equilibrated with 0.1 M Ammonium Acetate (pH 5.5).

-

Self-Validation Step: Determine the CAR using Isotopic Dilution Assays or MALDI-TOF Mass Spectrometry before proceeding to radiolabeling.

Protocol 2: Radiolabeling the PCTA-Conjugate with ^64Cu

Causality Principle: Radiometals require a slightly acidic environment (pH 5.0–6.0) to prevent the formation of insoluble metal hydroxides, while still allowing the carboxylate arms of PCTA to remain sufficiently deprotonated for active coordination[4].

-

Reaction Setup: Transfer 50–100 µg of the purified PCTA-mAb conjugate into a metal-free microcentrifuge tube. Ensure the buffer is 0.1 M Ammonium Acetate at pH 5.5.

-

Isotope Addition: Add 37–75 MBq (1–2 mCi) of ^64CuCl2 (diluted in ultrapure water or dilute HCl) to the conjugate[4].

-

Complexation: Incubate the reaction at 37°C for 30 minutes. (Note: PCTA can label ^64Cu efficiently even at room temperature, preserving the integrity of heat-sensitive vectors)[3][4].

-

Self-Validation (Quality Control): Withdraw a 2 µL aliquot and spot it at the origin of an Instant Thin Layer Chromatography (ITLC-SG) strip. Develop the strip in 50 mM EDTA or 0.1 M Citric Acid.

-

Logic: Intact ^64Cu-PCTA-mAb remains at the origin (Rf = 0.0), while free ^64Cu is complexed by the mobile phase and migrates to the solvent front (Rf = 1.0)[4]. Ensure RCY is >95%.

-

Caption: Step-by-step bioconjugation and radiolabeling workflow for p-SCN-Bn-PCTA based radiopharmaceuticals.

Conclusion

p-SCN-Bn-PCTA represents a critical evolution in bifunctional chelator design. By leveraging the preorganizing power of a pyridine ring within a tetraaza macrocycle, it delivers the rapid labeling kinetics necessary for short-lived isotopes and fragile biomolecules, without sacrificing the thermodynamic stability required for safe in vivo application[1][2]. For drug development professionals, transitioning from DOTA to PCTA can significantly streamline manufacturing workflows, reduce radiolytic damage to targeting vectors by eliminating high-temperature heating steps, and improve the overall pharmacokinetic profile of the radiotracer[3][5].

References

- PubChem. "p-SCN-Bn-pcta | C25H29N5O6S | CID 57345633 - PubChem - NIH". National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG94Us4DJl4wNtyMbEtdR6sTOnucXo23lRc7lGsG30xs86iOMYvOWw9d-4yfsTqzTio-QwrDaNjyiRcQdQts8EHylt87cX-Cqo5TItU2Kkf9Qi5lwAAPvwhNbW7Vm33FwukOm2D64tuwJJyeaGxZ7jsCOc=]

- "Kinetics of complexation of 90 Y with p-SCN-Bn-PCTA carried - ResearchGate". ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0SxnrOu55PqVDu6-X7PGfHQYsEM3TeMceCWxdOy_MbnScQlqRhZ5x0aIxP0n6EzLIIslU9eYvn_EzI9s_9nk0n3b2pSkoGRHfL88uzB6GGl-cmOVruPK2g86SJhvW-UpVavRSn18b-8mKIx2tWLkAQrrrX3mgY0kdbgtdcmaPIl9FZm5RtqO6KmtqMaykI-lG_Ci46EzwDKY4LHJEdgpc0dq9cJDslr64]

- "Synthesis and radiolabeling of chelator-RNA aptamer bioconjugates with copper-64 for targeted molecular imaging - PMC". National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1ZXVmec221FOZSuQMc9aqAcMO7JhOWf9G-4-h90DWS11jTu4CN1iISL2X7SI_6pgSqUNfqW7bLC2VgoO5TlS9FT-FJaTphJN30BG2m6wQ0_G0V39vyuwkhW96ARUW2KxiCde83qY0NEg0OMI=]

- "Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC". National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.

- "68Ga Small Peptide Imaging: Comparison of NOTA and PCTA | Bioconjugate Chemistry". ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnNLg9lOSVRRlz42ryaEoYTjwRJUQOYMJw3bQVyAnsfPN9pIOxsOSHRBlFWfM9Xmuu03JRDSs4VWQL1finNGwYtm-VFDvSYjwPv-NRBBNQes-XjzUz25GCiDI2ig3AGoCeShGihg==]

- "The Synthesis and Chelation Chemistry of DOTA−Peptide Conjugates - ACS Publications". ACS Publications.[https://vertexaisearch.cloud.google.

Sources

The Nexus of Precision and Efficacy: A Technical Guide to p-SCN-Bn-PCTA for Tumor Pre-targeting

Abstract

In the landscape of targeted radionuclide therapy and diagnostics, the pre-targeting approach represents a paradigm shift, promising to enhance the therapeutic index by separating the tumor-targeting event from the delivery of the radioactive payload. This strategy mitigates the dosimetric burden on healthy tissues associated with the slow pharmacokinetics of directly labeled targeting vectors, such as monoclonal antibodies. At the heart of advanced pre-targeting systems lies the synergy between a highly stable chelator and a bioorthogonal chemistry platform. This guide provides an in-depth technical exploration of p-SCN-Bn-PCTA (S-2-(4-Isothiocyanatobenzyl)-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid), a bifunctional chelator that is rapidly gaining prominence for its superior radiolabeling kinetics and in vivo stability. We will delve into the core principles of PCTA-mediated pre-targeting, its application in conjunction with the highly efficient inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Pre-targeting and the Rise of PCTA

Conventional radioimmunotherapy (RIT) involves the systemic administration of a monoclonal antibody (mAb) directly labeled with a therapeutic radionuclide. While conceptually straightforward, the slow circulation and tumor accumulation of mAbs lead to prolonged exposure of healthy tissues to radiation, often resulting in dose-limiting toxicities, particularly to the bone marrow.[1] Pre-targeting strategies circumvent this limitation by temporally and spatially separating the antibody and the radionuclide.[2][3] This is typically a multi-step process:

-

Targeting: An unlabeled mAb, modified with a bioorthogonal reactive moiety, is administered and allowed to accumulate at the tumor site and clear from circulation.

-

Delivery: A small, radiolabeled molecule, carrying the complementary bioorthogonal reactive group, is injected. This small molecule rapidly distributes throughout the body and undergoes a highly specific "click" reaction with the tumor-bound mAb, while the unbound fraction is quickly cleared through the kidneys.[4][5]

The success of this approach hinges on two key components: the bioorthogonal reaction and the chelator used to sequester the radiometal. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is currently the fastest and most widely used bioorthogonal reaction for in vivo applications.[6][7]

The choice of chelator is equally critical. It must form a highly stable complex with the radiometal to prevent its release in vivo, which would lead to off-target toxicity. Furthermore, the radiolabeling process should be efficient, rapid, and proceed under mild conditions to avoid denaturation of the targeting biomolecule. Traditional chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) often require heating to achieve high radiochemical yields, which can be detrimental to sensitive biomolecules.[8][9]

This is where p-SCN-Bn-PCTA emerges as a superior alternative. PCTA is a 12-membered macrocyclic chelator that has demonstrated remarkably fast complexation kinetics with a variety of radiometals, including Gallium-68 (⁶⁸Ga) for PET imaging and Lutetium-177 (¹⁷⁷Lu) for therapy, at room temperature.[10][11][12] The para-isothiocyanato-benzyl (p-SCN-Bn) group provides a versatile handle for covalent conjugation to primary amines on biomolecules, forming a stable thiourea linkage.[13][14]

This guide will provide a comprehensive overview of the application of p-SCN-Bn-PCTA in a TCO-tetrazine pre-targeting workflow.

The p-SCN-Bn-PCTA Advantage: A Comparative Overview

The selection of a bifunctional chelator is a critical decision in the design of a radiopharmaceutical. The data below highlights the superior performance of PCTA in comparison to other commonly used chelators.

| Chelator | Radionuclide | Radiolabeling Conditions | Radiochemical Yield (RCY) | Key Advantages | Key Disadvantages | Reference(s) |

| p-SCN-Bn-PCTA | ⁶⁸Ga | Room Temperature, 5 min | >95% | Rapid, room temperature labeling; lower kidney uptake compared to NOTA conjugates. | Slightly lower in vitro stability compared to NOTA. | [10][12][15] |

| p-SCN-Bn-NOTA | ⁶⁸Ga | Room Temperature, 5 min | >95% | Rapid, room temperature labeling; high in vitro stability. | Higher kidney uptake compared to PCTA conjugates. | [10][12][15] |

| p-SCN-Bn-DOTA | ⁶⁸Ga | 90-100°C, 15-30 min | >95% | Well-established; high in vivo stability. | Requires heating, which can damage sensitive biomolecules. | [9][16] |

| p-SCN-Bn-PCTA | ¹⁷⁷Lu | Room Temperature, <30 min | >95% | Avoids heating of temperature-sensitive antibodies. | Less clinical validation data compared to DOTA. | [17] |

| p-SCN-Bn-DOTA | ¹⁷⁷Lu | 90-100°C, 15-30 min | >95% | "Gold standard" for ¹⁷⁷Lu; extensive clinical data. | Requires heating. | [12][16][18] |

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the implementation of a p-SCN-Bn-PCTA-based pre-targeting strategy.

Conjugation of p-SCN-Bn-PCTA to a Monoclonal Antibody

This protocol describes the conjugation of the p-SCN-Bn-PCTA chelator to a monoclonal antibody (mAb) via the reaction of the isothiocyanate group with primary amines (lysine residues) on the antibody.

Materials:

-

Monoclonal antibody (mAb) in a primary amine-free buffer (e.g., borate or carbonate buffer)

-

p-SCN-Bn-PCTA

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sodium Bicarbonate buffer (0.1 M, pH 8.5-9.0)

-

PD-10 desalting columns (or equivalent size-exclusion chromatography system)

-

Centrifugal filter units (e.g., Amicon Ultra, 30 kDa MWCO)

Protocol:

-

Antibody Preparation:

-

Buffer exchange the mAb into 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) using a centrifugal filter unit or dialysis.

-

Concentrate the mAb to a final concentration of 5-10 mg/mL.

-

-

p-SCN-Bn-PCTA Preparation:

-

Immediately before use, dissolve p-SCN-Bn-PCTA in anhydrous DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved p-SCN-Bn-PCTA to the antibody solution.

-

Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

-

-

Purification:

-

Remove unconjugated p-SCN-Bn-PCTA by size-exclusion chromatography using a PD-10 desalting column equilibrated with a suitable buffer (e.g., PBS).

-

Collect the protein-containing fractions.

-

Concentrate the purified mAb-PCTA conjugate using a centrifugal filter unit.

-

-

Characterization:

-

Determine the protein concentration using a standard protein assay (e.g., BCA or absorbance at 280 nm).

-

Determine the number of chelators per antibody (conjugation ratio) using MALDI-TOF mass spectrometry or by a competitive binding assay with a known amount of radiometal.

-

Caption: Workflow for Antibody-PCTA Conjugation.

Radiolabeling of a Tetrazine Probe with Lutetium-177

This protocol provides a general method for radiolabeling a DOTA-functionalized tetrazine with ¹⁷⁷Lu. A similar protocol can be adapted for other radiometals.

Materials:

-

DOTA-PEGn-Tetrazine

-

[¹⁷⁷Lu]LuCl₃ solution

-

Ammonium acetate buffer (0.1-0.25 M, pH 5.5)

-

Metal-free water and reaction vials

-

Heating block

-

Radio-TLC or radio-HPLC for quality control

Protocol:

-

Reaction Setup:

-

In a sterile, metal-free reaction vial, dissolve the DOTA-PEGn-Tetrazine in ammonium acetate buffer.

-

-

Radiolabeling:

-

Add the [¹⁷⁷Lu]LuCl₃ solution to the tetrazine solution.

-

Incubate the reaction mixture at 80-95°C for 15-30 minutes.[18]

-

-

Quality Control:

-

Purification (if necessary):

-

If the RCP is below the desired level, purify the radiolabeled tetrazine using a C18 solid-phase extraction cartridge.

-

Caption: Workflow for ¹⁷⁷Lu-Tetrazine Radiolabeling.

In Vitro Cell Binding Assay

This assay is crucial to confirm that the conjugation and subsequent radiolabeling have not compromised the antibody's ability to bind to its target antigen.

Materials:

-

Target antigen-positive and -negative cell lines

-

Radiolabeled mAb-PCTA

-

Binding buffer (e.g., PBS with 1% BSA)

-

Gamma counter

Protocol:

-

Cell Preparation:

-

Harvest and wash the cells.

-

Resuspend the cells in ice-cold binding buffer to a concentration of 1-2 x 10⁶ cells/mL.

-

-

Binding Assay:

-

In duplicate or triplicate, add a fixed amount of radiolabeled mAb-PCTA (e.g., 50,000 cpm) to tubes containing the cell suspension.

-

For determination of non-specific binding, add a 100-fold molar excess of unlabeled mAb to a separate set of tubes before adding the radiolabeled antibody.

-

Incubate on ice for 1 hour with gentle agitation.

-

-

Washing and Counting:

-

Wash the cells three times with ice-cold binding buffer by centrifugation and resuspension.

-

Measure the radioactivity in the cell pellets using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding: (% Total Binding - % Non-specific Binding).

-

In Vivo Tumor Pre-targeting Study

This protocol outlines a representative preclinical study in a tumor-bearing mouse model to evaluate the efficacy of the p-SCN-Bn-PCTA-based pre-targeting system.

Materials:

-

Tumor-bearing animal model (e.g., xenograft mouse model)

-

TCO-conjugated mAb-PCTA

-

Radiolabeled tetrazine probe

-

Saline or other appropriate vehicle for injection

-

Imaging modality (e.g., SPECT/CT or PET/CT)

Protocol:

-

Antibody Administration:

-

Administer the TCO-conjugated mAb-PCTA intravenously (i.v.) to the tumor-bearing mice. The dose will depend on the specific antibody and tumor model.[11]

-

-

Clearing Agent (Optional):

-

To improve tumor-to-background ratios, a clearing agent can be administered 24-48 hours after the antibody to remove circulating TCO-conjugated mAb.[6]

-

-

Radiolabeled Tetrazine Administration:

-

At a predetermined time after antibody administration (e.g., 48-72 hours), administer the radiolabeled tetrazine probe, typically via i.v. injection.[11]

-

-

Imaging:

-

Perform imaging at various time points after the tetrazine injection (e.g., 1, 3, 24 hours) using the appropriate imaging modality.[11]

-

-

Biodistribution Analysis:

-

At the end of the study, euthanize the animals and collect tumors and major organs.

-

Weigh the tissues and measure the radioactivity using a gamma counter.

-

Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

-

Caption: In Vivo Pre-targeting Scheme.

Dosimetry Considerations

A key advantage of pre-targeting is the potential to deliver a higher radiation dose to the tumor while minimizing exposure to healthy tissues. Patient-specific dosimetry is crucial for optimizing therapeutic efficacy and ensuring patient safety.[3][4]

The Medical Internal Radiation Dose (MIRD) formalism is commonly used to calculate the absorbed dose.[4] This involves:

-

Quantitative Imaging: Acquiring a series of SPECT or PET images over time to determine the time-activity curves for the radiolabeled tetrazine in tumors and critical organs.

-

Time-Integrated Activity: Calculating the total number of radioactive decays in each source organ.

-

Absorbed Dose Calculation: Using established models and software (e.g., OLINDA/EXM) to calculate the absorbed dose to target organs based on the time-integrated activity and the physical properties of the radionuclide.

Pre-targeting with ¹⁷⁷Lu-tetrazine has been shown to significantly increase the tumor-to-blood and tumor-to-kidney dose ratios compared to directly labeled antibodies, highlighting the potential of this approach to improve the therapeutic index.[6]

Conclusion and Future Perspectives

The use of p-SCN-Bn-PCTA in conjunction with bioorthogonal pre-targeting strategies represents a significant advancement in the field of radiopharmaceuticals. The ability to perform radiolabeling under mild conditions, combined with the favorable in vivo stability and pharmacokinetic properties of its radiometal complexes, makes p-SCN-Bn-PCTA an ideal chelator for developing next-generation targeted radionuclide therapies and diagnostics. The detailed protocols and comparative data presented in this guide are intended to empower researchers to harness the full potential of this promising technology. Future research will likely focus on the clinical translation of PCTA-based pre-targeting systems, further optimization of clearing strategies, and the exploration of novel bioorthogonal chemistries to further enhance the precision and efficacy of this powerful approach to cancer treatment.

References

-

van de Watering, I., et al. (2014). Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry. Frontiers in Medicine, 1, 33. [Link]

-

Shen, S., et al. (2005). Patient-specific dosimetry of pretargeted radioimmunotherapy using CC49 fusion protein in patients with gastrointestinal malignancies. Journal of Nuclear Medicine, 46(4), 642-651. [Link]

-

Ferreira, C. L., et al. (2012). 68Ga Small Peptide Imaging: Comparison of NOTA and PCTA. Bioconjugate Chemistry, 23(11), 2239-2246. [Link]

-

Zeglis, B. M., et al. (2013). Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy. Chemical Communications, 49(82), 9367-9369. [Link]

-

Bode, A., et al. (2014). Predictive patient-specific dosimetry and individualized dosing of pretargeted radioimmunotherapy in patients with advanced colorectal cancer. European Journal of Nuclear Medicine and Molecular Imaging, 41(8), 1633-1643. [Link]

-

Ferreira, C. L., et al. (2010). Comparison of bifunctional chelates for (64)Cu antibody imaging. European Journal of Nuclear Medicine and Molecular Imaging, 37(11), 2117-2126. [Link]

-

Rossin, R., et al. (2013). Diels–Alder Reaction for Tumor Pretargeting: In Vivo Chemistry Can Boost Tumor Radiation Dose Compared with Directly Labeled Antibody. Journal of Nuclear Medicine, 54(11), 1989-1995. [Link]

-

Cheal, S. M., et al. (2025). 225Ac α-Pretargeted Radioimmunotherapy of Human Epidermal Growth Factor Receptor 2–Expressing Breast Cancer. Journal of Nuclear Medicine, In Press. [Link]

-

Frolova, A., et al. (2023). 177Lu-labeled PSMA targeting therapeutic with optimized linker for treatment of disseminated prostate cancer; evaluation of biodistribution and dosimetry. Frontiers in Medicine, 10, 1149915. [Link]

-

Price, E. W., & Orvig, C. (2014). Matching chelators to radiometals for radiopharmaceuticals. Chemical Society Reviews, 43(1), 260-290. [Link]

-

Boswell, C. A., et al. (2011). Impact of ligand denticity and charge on the in vivo pharmacokinetics of 111In-labeled DOTA-and DTPA-based chelates. Journal of Medicinal Chemistry, 54(21), 7483-7491. [Link]

-

Ferreira, C. L., et al. (2012). 68Ga small peptide imaging: comparison of NOTA and PCTA. Bioconjugate chemistry, 23(11), 2239–2246. [Link]

-

Anderson, C. J., et al. (2012). 68Ga Small Peptide Imaging: Comparison of NOTA and PCTA. Bioconjugate Chemistry, 23(11), 2239-2246. [Link]

-

AxisPharm. (n.d.). p-SCN-Bn-PCTA. Retrieved March 31, 2026, from [Link]

-

Chelatec. (n.d.). In vitro binding Assays – Cell Based Assays. Retrieved March 31, 2026, from [Link]

-

Goldenberg, D. M. (2022). Pretargeting: A Path Forward for Radioimmunotherapy. Journal of Nuclear Medicine, 63(9), 1303-1310. [Link]

-

IntechOpen. (2023). Radiochemical Purity and Identity in Radiopharmaceuticals: Design and Improvement of Quality Control Methods by HPLC. [Link]

-

van der Meulen, N. P., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry, 7(1), 32. [Link]

-

Smith-Jones, P. M., et al. (2000). In Vitro Characterization of Radiolabeled Monoclonal Antibodies Specific for the Extracellular Domain of Prostate-specific Membrane Antigen. Cancer Research, 60(18), 5237-5243. [Link]

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved March 31, 2026, from [Link]

-

Hultman, F., et al. (2020). Biodistribution and Dosimetry of 177Lu-tetulomab, a New Radioimmunoconjugate for Treatment of Non-Hodgkin Lymphoma. Pharmaceutics, 12(10), 957. [Link]

-

Ferreira, C. L., et al. (2010). Comparison of bifunctional chelates for (64)Cu antibody imaging. European journal of nuclear medicine and molecular imaging, 37(11), 2117–2126. [Link]

-

Zeglis, B. M., et al. (2015). Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry. Molecular Pharmaceutics, 12(9), 3365-3373. [Link]

-

ResearchGate. (n.d.). In the first example of in vivo pretargeting using the TCO-tetrazine... | Download Scientific Diagram. Retrieved March 31, 2026, from [Link]

-

van der Meulen, N. P., et al. (2021). Preclinical investigations using [177Lu]Lu-Ibu-DAB-PSMA toward its clinical translation for radioligand therapy of prostate cancer. European Journal of Nuclear Medicine and Molecular Imaging, 48(12), 3845-3856. [Link]

Sources

- 1. Pretargeting: A Path Forward for Radioimmunotherapy | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Predictive patient-specific dosimetry and individualized dosing of pretargeted radioimmunotherapy in patients with advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Patient-specific dosimetry of pretargeted radioimmunotherapy using CC49 fusion protein in patients with gastrointestinal malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Semiquantitative in vitro binding assay of indium-111-labeled monoclonal antibodies to human cancer and normal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diels–Alder Reaction for Tumor Pretargeting: In Vivo Chemistry Can Boost Tumor Radiation Dose Compared with Directly Labeled Antibody | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. (68)Ga small peptide imaging: comparison of NOTA and PCTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]

- 14. harvest.usask.ca [harvest.usask.ca]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]

p-SCN-Bn-PCTA in Targeted Radiopharmaceuticals: A Comprehensive Technical Guide on Bioconjugation and Radiolabeling Kinetics

Executive Summary

The development of targeted radiopharmaceuticals relies heavily on the selection of an optimal bifunctional chelator (BFC). As a Senior Application Scientist, I frequently encounter the limitations of traditional chelators like DOTA, which often require harsh heating conditions that can denature sensitive biological vectors. p-SCN-Bn-PCTA has emerged as a superior alternative for specific radiometals (e.g., ⁶⁸Ga, ⁶⁴Cu, and ¹⁷⁷Lu)[1][2]. By bridging the gap between thermodynamic stability and rapid reaction kinetics, PCTA enables high-efficiency radiolabeling at room temperature while maintaining exceptional in vivo kinetic inertness[2][3].

This whitepaper provides an in-depth mechanistic analysis of p-SCN-Bn-PCTA, detailing its physicochemical properties, the causality behind its bioconjugation parameters, and self-validating experimental protocols designed for drug development professionals.

Physicochemical Profiling & Structural Rationale

p-SCN-Bn-PCTA is a macrocyclic bifunctional chelator featuring a rigid pyridine ring integrated into its backbone and an isothiocyanate (-NCS) functional group for bioconjugation[4].

Table 1: Core Physicochemical Properties

| Property | Specification |

| Chemical Name | 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid |

| CAS Number | 949147-44-8[5][6][7] |

| Molecular Formula | C₂₅H₂₉N₅O₆S (Free Base) / C₂₅H₂₉N₅O₆S·3HCl (Salt)[5][8] |

| Molecular Weight | 527.59 g/mol (Free Base)[5][7] / 637.0 g/mol (Trihydrochloride Salt)[8] |

| Reactive Group | Isothiocyanate (-NCS) |

| Target Conjugation | Primary Amines (-NH₂) |

The Kinetic Advantage: PCTA vs. DOTA

The selection of PCTA over DOTA is driven by structural causality. DOTA possesses a flexible 12-membered macrocyclic ring. To encapsulate a radiometal, DOTA must undergo significant conformational rearrangement, creating a high activation energy barrier that typically requires heating (>80°C)[3].

Conversely, the pyridine ring in PCTA pre-organizes the nitrogen and oxygen donor atoms into a rigid coordination cavity[1]. This structural pre-organization drastically reduces the entropic penalty associated with metal binding, allowing for rapid radiometal insertion at room temperature or under mild heating[2][3].

Structural rationale for the rapid radiolabeling kinetics of PCTA complexes.

Mechanistic Causality in Bioconjugation

The isothiocyanate (-NCS) group of p-SCN-Bn-PCTA is highly electrophilic and reacts selectively with nucleophiles. In protein and peptide chemistry, the target is the ϵ -amino group of lysine residues or the N-terminal amine[9].

The Role of pH: The causality behind the standard conjugation buffer (pH 8.5–9.0) lies in the pKa of lysine side chains (~10.5)[2][10]. At physiological pH (7.4), the vast majority of these amines are protonated (-NH₃⁺) and lack the lone electron pair necessary for nucleophilic attack. By elevating the pH to 8.5–9.0, a sufficient fraction of the amines becomes deprotonated (-NH₂), enabling them to attack the electrophilic carbon of the -NCS group, forming a highly stable, irreversible thiourea linkage [10].

Workflow of p-SCN-Bn-PCTA bioconjugation and subsequent radiolabeling.

Self-Validating Methodologies

To ensure reproducibility, every experimental workflow must incorporate internal quality control (QC) checkpoints. Below are the optimized, self-validating protocols for antibody conjugation and subsequent radiolabeling.

Protocol A: Bioconjugation to Monoclonal Antibodies (e.g., Cetuximab)

This protocol utilizes a 10-fold molar excess of chelator to achieve a target Chelator-to-Antibody Ratio (CAR) of 1.5 to 3.0[2].

-

Buffer Exchange (Critical Prep): Antibodies stored in PBS often contain primary amine preservatives or Tris buffer, which will scavenge the p-SCN-Bn-PCTA. Wash the antibody (e.g., Cetuximab) into 0.1 M NaHCO₃ (pH 8.5) using a 30 kDa MWCO centrifugal filter until the original buffer is diluted >1,000-fold[2].

-

Conjugation Reaction: Dissolve p-SCN-Bn-PCTA in anhydrous DMSO (concentration ~10 mg/mL). Add a 10-fold molar excess of the chelator dropwise to the antibody solution (concentrated to 5-10 mg/mL).

-

Incubation: Incubate at room temperature for 2 hours, followed by 4°C overnight[2]. Causality: The low-temperature overnight step drives the thiourea bond formation to completion while preventing antibody aggregation.

-

Purification: Remove unreacted chelator via dialysis or Size Exclusion Chromatography (SEC) into a metal-free 20 mM sodium acetate buffer (pH 6.5)[2].

-

Validation Checkpoint: Perform Intact Mass Spectrometry (MALDI-TOF or LC-MS) to determine the exact CAR. A mass shift of ~527 Da per chelator added confirms successful conjugation.

Protocol B: Radiolabeling with ⁶⁴Cu or ¹⁷⁷Lu

PCTA demonstrates exceptional radiochemical yields (RCY) under mild conditions, preserving the biological integrity of the targeting vector[2].

-

Isotope Addition: To 1 mg of the purified PCTA-antibody conjugate in 20 mM sodium acetate (pH 6.5), add the desired activity of ⁶⁴CuCl₂ (e.g., 74 MBq) or ¹⁷⁷LuCl₃ (e.g., 74–740 MBq)[2].

-

Incubation Kinetics:

-

Validation Checkpoint (iTLC): Quench the reaction by adding 50 mM EDTA. Spot the mixture on an iTLC-SG strip and develop using 20 mM citrate buffer (pH 5.0) containing 50 mM EDTA as the mobile phase[2].

-

Causality: EDTA rapidly complexes any unreacted radiometal. The free ⁶⁴Cu-EDTA or ¹⁷⁷Lu-EDTA migrates to the solvent front (Rf = 0.9–1.0), while the intact radiolabeled antibody remains at the origin (Rf = 0.0). Ensure RCY is >95% before proceeding to in vivo studies.

-

Quantitative Data: Radiolabeling & In Vivo Performance

PCTA's performance is not just theoretical; it translates to measurable in vivo advantages. Studies comparing ⁶⁸Ga-PCTA-RGD to ⁶⁸Ga-NOTA-RGD demonstrate that while both achieve >95% RCY in under 5 minutes at room temperature, PCTA offers distinct pharmacokinetic benefits[3].

Table 2: Comparative Radiometal Labeling Parameters

| Radiometal | Chelator | Optimal pH | Temperature | Time | RCY | Transchelation Resistance |

| ⁶⁸Ga | PCTA | 4.0 - 7.0 | 25°C (Room Temp) | 5 min | >95% | High (Resists Apo-transferrin)[3][10] |

| ⁶⁸Ga | DOTA | 3.5 - 4.0 | 95°C | 15 min | >95% | Moderate (Prone to loss)[3] |

| ⁶⁴Cu | PCTA | 5.0 - 6.5 | 25°C | 60 min | >95% | High (Stable in human serum)[2][11] |

| ¹⁷⁷Lu | PCTA | 5.0 - 6.5 | 37°C | 60 min | >95% | High[2] |

Table 3: In Vivo Pharmacokinetics (Kidney Uptake at 2h post-injection)

When conjugated to small peptides (e.g., cyclo-RGDyK) and radiolabeled with ⁶⁸Ga, PCTA demonstrates a statistically significant reduction in renal retention compared to NOTA, which is highly advantageous for imaging targets located near the kidneys or lower abdomen[3].

| Radiotracer | Kidney Uptake (%ID/g) | Clinical / Imaging Advantage |

| ⁶⁸Ga-PCTA-RGD | 1.1 ± 0.5% | Significantly lower renal retention[3] |

| ⁶⁸Ga-NOTA-RGD | 2.7 ± 1.3% | Higher background in renal imaging[3] |

References

-

[5] Title: 949147-44-8 | CAS DataBase - ChemicalBook. Source: chemicalbook.com. URL:

-

[9] Title: Chelator Bioconjugation Services - Bio-Synthesis, Inc. Source: biosyn.com. URL:

-

[8] Title: p-SCN-Bn-PCTA - Macrocyclics. Source: macrocyclics.com. URL:

-

Title: p-SCN-Bn-PCTA - AxisPharm. Source: axispharm.com. URL:

-

[4] Title: Common Chelating Agents for Radionuclide-Labeled Targeting Peptides. Source: novoprolabs.com. URL:

-

[6] Title: CAS 949147-44-8 - Sigma-Aldrich. Source: sigmaaldrich.com. URL:

-

[7] Title: CAS No.949147-44-8 - LookChem. Source: lookchem.com. URL:

-

[11] Title: Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability. Source: nih.gov. URL:

-

[3] Title: 68Ga Small Peptide Imaging: Comparison of NOTA and PCTA | Bioconjugate Chemistry. Source: acs.org. URL:

-

[1] Title: Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals. Source: nih.gov. URL:

-

[10] Title: Synthesis and radiolabeling of chelator-RNA aptamer bioconjugates with copper-64 for targeted molecular imaging. Source: nih.gov. URL:

-

[2] Title: Immuno-PET Imaging and Radioimmunotherapy of 64Cu-/177Lu-Labeled Anti-EGFR Antibody in Esophageal Squamous Cell Carcinoma Model. Source: snmjournals.org. URL:

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Immuno-PET Imaging and Radioimmunotherapy of 64Cu-/177Lu-Labeled Anti-EGFR Antibody in Esophageal Squamous Cell Carcinoma Model | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Common Chelating Agents for Radionuclide-Labeled Targeting Peptides NovoPro [novoprolabs.com]

- 5. 949147-44-8 | CAS DataBase [m.chemicalbook.com]

- 6. CAS 949147-44-8 | Sigma-Aldrich [sigmaaldrich.com]

- 7. lookchem.com [lookchem.com]

- 8. macrocyclics.com [macrocyclics.com]

- 9. Chelator Bioconjugation Services - Bio-Synthesis, Inc. [biosyn.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Introduction: The Role of p-SCN-Bn-PCTA in Advanced Radiopharmaceuticals

An In-Depth Technical Guide to the Solubility and Stability of p-SCN-Bn-PCTA

In the landscape of targeted molecular imaging and radiotherapy, the choice of a bifunctional chelator (BFC) is paramount. The BFC acts as a critical bridge, securely holding a diagnostic or therapeutic radionuclide while providing a reactive site for conjugation to a targeting biomolecule, such as a monoclonal antibody. Among the advanced chelators available, para-isothiocyanato-benzyl-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid, commonly known as p-SCN-Bn-PCTA, has emerged as a significant contender.[1]

p-SCN-Bn-PCTA is distinguished by its pre-organized, rigid macrocyclic structure incorporating a pyridine moiety, which facilitates faster radiometal complexation kinetics compared to more traditional chelators like DOTA.[1][2] This property is highly advantageous, allowing for radiolabeling under milder conditions (e.g., room temperature) and in shorter timeframes, which helps preserve the integrity of sensitive biomolecules.[2] The molecule features two key functional domains:

-

The PCTA Core : A highly stable macrocycle that forms thermodynamically stable and kinetically inert complexes with a variety of radiometals, including Copper-64 (⁶⁴Cu), Yttrium-90 (⁹⁰Y), and Lutetium-177 (¹⁷⁷Lu).[1][2][3]

-

The p-SCN-Bn Linker : An isothiocyanate (-N=C=S) group attached via a benzyl linker, which serves as a reactive handle for covalently attaching the chelator to primary amine groups on proteins and peptides, forming a stable thiourea bond.

This guide provides a comprehensive technical overview of two critical parameters for the successful application of p-SCN-Bn-PCTA: its solubility and stability. Understanding these characteristics is essential for researchers and drug development professionals to design robust protocols for bioconjugation, radiolabeling, and formulation, thereby ensuring the quality, efficacy, and safety of the final radiopharmaceutical product.

Part 1: Solubility Profile of p-SCN-Bn-PCTA

The solubility of p-SCN-Bn-PCTA is a critical factor influencing its handling, storage, and utility in aqueous-based bioconjugation reactions. The molecule's structure, with both polar carboxylic acid groups and a less polar benzyl isothiocyanate moiety, results in a nuanced solubility profile. It is typically supplied as a hydrochloride salt to improve its solubility in aqueous media.[4]

Causality Behind Solvent Selection

The choice of solvent is dictated by the intended application. For long-term storage, an aprotic organic solvent is ideal to prevent the hydrolysis of the reactive isothiocyanate group. For bioconjugation, an aqueous buffer is required, but its pH and composition must be carefully selected to ensure both the solubility of the chelator and the stability of the reactants.

-

Aprotic Organic Solvents (for Stock Solutions): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for preparing concentrated stock solutions. Their aprotic nature minimizes the risk of hydrolysis of the -SCN group, while their high solvating power can dissolve p-SCN-Bn-PCTA to concentrations suitable for storage and subsequent dilution into aqueous reaction mixtures.

-

Aqueous Buffers (for Working Solutions): For conjugation to biomolecules, aqueous buffers are necessary. The pH is a critical parameter; a slightly alkaline pH (8.0-9.0) is required to ensure that the primary amine groups on the target protein are deprotonated and thus sufficiently nucleophilic to react with the isothiocyanate group.[5] Buffers such as sodium bicarbonate or sodium phosphate are commonly used.[5][6] It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target biomolecule for reaction with the chelator.

Quantitative Solubility Data and Recommendations

While exact solubility limits (in mg/mL) are not widely published and can vary with batch purity and exact salt form, empirical data from established protocols provide a reliable guide for its use.

| Solvent/Buffer System | Typical Concentration | Purpose | Key Considerations |

| Anhydrous DMSO or DMF | 10-50 mg/mL | Long-term stock solution | Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. Use a dessicator to prevent moisture absorption.[7] |

| 0.1 M Sodium Bicarbonate (NaHCO₃) | 1-10 mg/mL | Bioconjugation working solution | Prepare fresh. pH should be adjusted to 8.5-9.0 for optimal amine reactivity.[5] |

| Phosphate-Buffered Saline (PBS) | Lower solubility | Bioconjugation working solution | pH is typically ~7.4, which may result in slower conjugation kinetics. May require pH adjustment. |

Experimental Protocol: Preparation of p-SCN-Bn-PCTA Solutions

This protocol describes a self-validating system for preparing both a storable organic stock and a fresh aqueous working solution.

Objective: To prepare p-SCN-Bn-PCTA solutions for storage and subsequent bioconjugation.

Materials:

-

p-SCN-Bn-PCTA (hydrochloride salt form)[4]

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate (NaHCO₃) buffer, pH 8.5

-

Vortex mixer

-

Calibrated pipettes

-

Sterile, low-retention microcentrifuge tubes

Procedure:

-

Stock Solution Preparation (in DMSO):

-

Allow the vial of p-SCN-Bn-PCTA and the anhydrous DMSO to equilibrate to room temperature inside a desiccator to prevent moisture condensation.

-

Weigh out the desired amount of p-SCN-Bn-PCTA in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 20 mg/mL).

-

Vortex gently until the solid is completely dissolved. A brief sonication may be used if necessary.

-

Aliquot the stock solution into smaller volumes for single-use to minimize freeze-thaw cycles.

-

Store the aliquots at -80°C.[7]

-

-

Working Solution Preparation (in Aqueous Buffer):

-

Immediately before use, thaw one aliquot of the DMSO stock solution.

-

Add the required volume of the stock solution to the pre-warmed (room temperature) 0.1 M NaHCO₃ buffer (pH 8.5) containing your biomolecule.

-

Causality Check: The final concentration of DMSO in the reaction mixture should typically be kept below 10% (v/v) to avoid denaturation of the protein.

-

Mix gently but thoroughly and proceed immediately with the conjugation reaction.

-

Caption: Workflow for preparing p-SCN-Bn-PCTA solutions.

Part 2: Stability Profile of p-SCN-Bn-PCTA

The stability of p-SCN-Bn-PCTA is a two-fold consideration: the chemical integrity of the reactive isothiocyanate group and the structural robustness of the PCTA macrocycle. While the macrocycle itself is exceptionally stable due to the thermodynamic benefits of its pre-organized structure (the "macrocyclic effect"), the isothiocyanate linker is the primary site of potential degradation.[8][9][10]

Key Factors Influencing Stability

-

pH-Dependent Hydrolysis: The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by water. This hydrolysis reaction, which converts the functional -N=C=S group into an unreactive primary amine (-NH₂), is the most common degradation pathway. The rate of hydrolysis is significantly influenced by pH, with increased rates at both highly acidic and, more critically, alkaline conditions.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, for both storage and handling, maintaining low temperatures is crucial to preserve the reactivity of the chelator. Long-term storage should be at -20°C or -80°C, and solutions should be kept on ice during benchtop manipulations where possible.[7][11]

-

Presence of Trace Metals: While not a degradation of the chelator itself, the presence of contaminating trace metal ions (e.g., Fe³⁺, Zn²⁺, Ca²⁺) in buffers or radionuclide preparations can compete with the intended radiometal for the PCTA binding pocket.[1] This can lead to lower radiolabeling yields and must be controlled by using high-purity reagents and metal-free buffers. Studies have shown p-SCN-Bn-PCTA is particularly sensitive to the presence of Fe(III).[1][3]

Caption: Primary degradation pathway of p-SCN-Bn-PCTA.

Experimental Protocol: Stability Assessment by RP-HPLC

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for quantitatively assessing the stability of a compound like p-SCN-Bn-PCTA.[12] This method separates the parent compound from its degradation products, allowing for accurate quantification of its decay over time.

Objective: To determine the stability of p-SCN-Bn-PCTA under various pH and temperature conditions.

Materials:

-

p-SCN-Bn-PCTA

-

HPLC-grade acetonitrile (ACN) and water

-

Trifluoroacetic acid (TFA)

-

Buffers of varying pH (e.g., pH 5.0 citrate, pH 7.4 phosphate, pH 9.0 bicarbonate)

-

RP-HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Temperature-controlled incubators or water baths

Procedure:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of p-SCN-Bn-PCTA in DMSO.

-

Create study samples by diluting the stock solution into each of the test buffers (pH 5, 7.4, 9) to a final concentration of 0.1 mg/mL.

-

For each pH condition, create three sets of aliquots.

-

-

Incubation:

-

Place one set of aliquots (for all pH values) in a refrigerator at 4°C.

-

Place the second set at room temperature (approx. 25°C).

-

Place the third set in an incubator at 40°C.

-

-

Time-Point Analysis:

-

Immediately after preparation (T=0), inject an aliquot from each condition into the HPLC system to establish the initial purity.

-

At subsequent time points (e.g., T=1, 4, 8, 24, 48 hours), retrieve aliquots from each temperature/pH condition and inject them into the HPLC.

-

-

HPLC Method:

-

Column: C18, 4.6 x 250 mm, 5 µm particle size

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm or 280 nm

-

Gradient: A typical gradient would be 5% to 95% B over 20 minutes, followed by a re-equilibration period. This must be optimized to achieve good separation between the parent peak and any degradants.

-

-

Data Analysis:

-

Identify the peak corresponding to intact p-SCN-Bn-PCTA based on the T=0 chromatogram.

-

For each time point, calculate the peak area of the intact p-SCN-Bn-PCTA.

-

Calculate the percentage of intact p-SCN-Bn-PCTA remaining relative to the T=0 sample for each condition.

-

Plot the percentage remaining versus time for each condition to visualize the degradation kinetics.

-

Caption: Workflow for HPLC-based stability assessment.

Conclusion and Best Practices

p-SCN-Bn-PCTA is a powerful bifunctional chelator that offers significant advantages for the development of next-generation radiopharmaceuticals, primarily due to its rapid and efficient radiolabeling kinetics.[1][2] However, realizing its full potential requires a thorough understanding and careful management of its solubility and stability.

Key Takeaways for the Researcher:

-

Solubility: Use anhydrous aprotic solvents like DMSO for long-term storage of stock solutions. For bioconjugation, prepare fresh working solutions in an amine-free aqueous buffer at a slightly alkaline pH (8.5-9.0).

-

Stability: The isothiocyanate group is the primary point of instability and is susceptible to hydrolysis. To mitigate this, always store stock solutions at -80°C, minimize freeze-thaw cycles, prepare working solutions immediately before use, and control the pH and temperature of reaction mixtures.

-

Purity: Always use high-purity water and reagents to avoid trace metal contamination, which can compromise radiolabeling efficiency.[1]

-

Validation: Employ analytical techniques like RP-HPLC to validate the purity of the starting material and to confirm the stability of the chelator-biomolecule conjugate throughout the development process.

By adhering to these principles, scientists and drug developers can effectively harness the superior properties of p-SCN-Bn-PCTA to create stable, high-quality, and efficacious targeted radiopharmaceuticals.

References

-

p-SCN-Bn-PCTA - AxisPharm. (URL: [Link])

-

Chakravarty, R., et al. (2014). A systematic evaluation of the potential of PCTA-NCS ligand as a bifunctional chelating agent for design of ⁹⁰Y radiopharmaceuticals. ResearchGate. (URL: [Link])

-

p-SCN-Bn-pcta | C25H29N5O6S | CID 57345633 - PubChem. National Institutes of Health. (URL: [Link])

-

Factors Influencing Stability of Metal Complexes. LibreTexts Chemistry. (URL: [Link])

-

What are the factors which affect the stability of chelates? - Quora. (URL: [Link])

-

Stability of Metal Complexes - SciSpace. (URL: [Link])

-

Ferreira, C. L., et al. (2010). Comparison of bifunctional chelates for (64)Cu antibody imaging. European Journal of Nuclear Medicine and Molecular Imaging, 37(11), 2117-26. (URL: [Link])

-

Jendრის, J. F., et al. (2014). Synthesis and radiolabeling of chelator-RNA aptamer bioconjugates with copper-64 for targeted molecular imaging. Nuclear Medicine and Biology, 41(5), 437-444. (URL: [Link])

-

Stability constants of complexes - Wikipedia. (URL: [Link])

-

Factors affecting the stability of complexes | Complexes | JEE Chemistry - Unacademy. (URL: [Link])

-

A systematic evaluation of the potential of PCTA-NCS ligand as a bifunctional chelating agent for design of 177 Lu radiopharmaceuticals | Request PDF - ResearchGate. (URL: [Link])

-

Khan, M. U., et al. (2024). Development and Validation of the Stability of p-SCN-Bn-Df via the Reversed-Phase Chromatography Method: Practical Experiences. Molbank, 2024(1), M1838. (URL: [Link])

-

Deri, M. A., et al. (2014). Improved Synthesis of the Bifunctional Chelator p-SCN-Bn-HOPO. Bioconjugate Chemistry, 25(10), 1841-1845. (URL: [Link])

-

Nawrocki, J., et al. (2014). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. LCGC North America. (URL: [Link])

-

Rathore, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. (URL: [Link])

-

III Analytical Methods. Ministry of the Environment, Government of Japan. (URL: [Link])

-

Heinig, K. (2016). Stability Issues in Bioanalysis: New Case Studies. SlideShare. (URL: [Link])

-

Wang, Y., et al. (2017). Analytical Methods. RSC Publishing. (URL: [Link])

-

Bordes, C., et al. (2010). Determination of poly(epsilon-caprolactone) solubility parameters: application to solvent substitution in a microencapsulation process. International Journal of Pharmaceutics, 383(1-2), 236-43. (URL: [Link])

-

Vikram, S., et al. (2012). Branching of the p-nitrophenol (PNP) degradation pathway in burkholderia sp. Strain SJ98: Evidences from genetic characterization of PNP gene cluster. AMB Express, 2(1), 33. (URL: [Link])

-

Bauer, S., et al. (2024). Confounding factors in targeted degradation of short-lived proteins. bioRxiv. (URL: [Link])

-

FluoroBeads®-B AND PHOSPHATE BUFFERED SALINE (PBS)/CITRATE REAGENT. One Lambda. (URL: [Link])

-

McNulty, M. J., et al. (2024). The Degradation of Botulinum Neurotoxin Light Chains Using PROTACs. Toxins, 16(7), 282. (URL: [Link])

-

Perez Quartey, et al. (2017). Stability of Selected Biochemical Analytes in Plasma Samples Stored under Different Time and Temperature Conditions. Journal of Clinical and Laboratory Research. (URL: [Link])

-

Protocol for the processing, cryopreservation, and biobanking of patient-derived cells and tissues - PMC. National Institutes of Health. (URL: [Link])

-

Degradation of proteins by PROTACs and other strategies - ScienceOpen. (URL: [Link])

-

FixNCut v1.0 - Protocols.io. (URL: [Link])

-

Solubility of caprolactam in different organic solvents | Request PDF - ResearchGate. (URL: [Link])

-

Chen, S., et al. (2006). Degradation pathways of phenanthrene by Sinorhizobium sp. C4. Applied and Environmental Microbiology, 72(8), 5543-5550. (URL: [Link])

-

The Solubility of Proteins in Organic Solvents. - SciSpace. (URL: [Link])

-

truXTRAC™ Protein Extraction Buffer TP - Covaris. (URL: [Link])

-

Solutions of soaps in organic solvents - Journal of the Chemical Society A - RSC Publishing. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comparison of bifunctional chelates for (64)Cu antibody imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. macrocyclics.com [macrocyclics.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. veritastk.co.jp [veritastk.co.jp]

- 7. covaris.com [covaris.com]

- 8. Factors Influencing Stability of Metal Complexes [ns1.almerja.com]

- 9. scispace.com [scispace.com]

- 10. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 11. protocols.io [protocols.io]

- 12. chromatographyonline.com [chromatographyonline.com]

The Coordination Chemistry of Radiopharmacy: A Technical Whitepaper on Bifunctional Chelating Agents

[label="Targeting Vector\n(Peptide/Antibody)", fillcolor="#4285F4",

Refining the Visualization

I'm now revising the bioconjugation process diagram using Graphviz to enhance its professional appearance. I'm focusing on layout to improve visual flow and readability. The diagram will depict key steps with detailed information to enhance the guide for clinical researchers. I also am looking at validation parameters.

Enhancing the Diagrams

I'm now revising the bioconjugation process diagram using Graphviz to refine its layout and visual flow for clarity and professional presentation. I'm focusing on key steps and validation parameters to improve the clinical researcher guide. I'm also working on validating the DOT code and diagrams.

As a Senior Application Scientist in radiopharmaceutical development, I approach the design of targeted radiotherapies and molecular imaging agents not merely as biological assays, but as complex thermodynamic systems. The success of the "theranostic" paradigm—pairing diagnostic isotopes like Gallium-68 (Ga-68) with therapeutic isotopes like Lutetium-177 (Lu-177)—relies intrinsically on the bifunctional chelator (BFC). The BFC serves as the critical molecular bridge, covalently binding to a targeting vector (such as a peptide or monoclonal antibody) while securely encapsulating the radiometal.

This whitepaper dissects the fundamental principles of radiometal chelation, the causality behind experimental protocol design, and the kinetic parameters that dictate the clinical viability of radiopharmaceuticals.

Thermodynamic Stability vs. Kinetic Inertness

The primary objective in radiopharmaceutical chemistry is to prevent the in vivo transchelation of the radiometal by endogenous serum proteins (e.g., transferrin or ceruloplasmin). To achieve this, a chelator must possess both high thermodynamic stability and exceptional kinetic inertness.

While acyclic chelators like DTPA (Diethylenetriaminepentaacetic acid) exhibit high thermodynamic stability, they often lack the kinetic inertness required for long-circulating vectors. In contrast, macrocyclic chelators such as DOTA and NOTA provide a pre-organized, rigid cavity. This macrocyclic effect physically encapsulates the radiometal, creating a massive kinetic barrier to dissociation, which is 1[1].

Chelator-Radiometal Matching Logic

The selection of a BFC is dictated by the ionic radius, oxidation state, and coordination number of the target radiometal:

-

NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): Features a 9-membered ring and provides a hexadentate (N3O3) coordination sphere. It is the2[2]. Because the cavity size perfectly matches the Ga3+ ion, complexation is rapid and requires zero thermal activation energy.

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): Features a 12-membered ring and provides an octadentate (N4O4) coordination sphere. It is ideal for larger lanthanides like Lu3+. However, the larger cavity requires significant conformational rearrangement to encapsulate the metal, necessitating3[3].

Logical decision tree for radiometal and chelator pairing based on coordination chemistry.

Quantitative Chelation Parameters

To standardize workflow expectations, the thermodynamic stability constants (log K) and optimal radiolabeling conditions for common radiometal-chelator pairs are summarized below.

Table 1: Stability Constants and Optimal Labeling Conditions

| Chelator | Radiometal | Log K (Stability Constant) | Optimal Reaction Temp | Reaction Time |

| DOTA | Lutetium-177 (Lu3+) | 22.45 | 90–95°C | 15–30 min |

| DOTA | Yttrium-90 (Y3+) | 24.90 | 90–95°C | 15–30 min |

| DOTA | Gallium-68 (Ga3+) | 21.33 | 90–95°C | 15–30 min |

| NOTA | Gallium-68 (Ga3+) | > 21.33 (Higher than DOTA) | 20–25°C (Room Temp) | 10 min |

| DOTA | Copper-64 (Cu2+) | 22.50 | 40–90°C | 30 min |

(Data derived from 3[3] and 2[2]).

Radiopharmaceutical Bioconjugation and Labeling Workflow

The translation of a raw isotope into a clinical-grade radiopharmaceutical follows a strict, self-validating sequence. The workflow below maps the transition from bioconjugation to final formulation.

Radiopharmaceutical bioconjugation and radiolabeling workflow.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, protocols must not only list steps but explain the physical chemistry driving them. The following methodologies represent the gold standard for Ga-68 and Lu-177 radiolabeling.

Protocol 1: Room-Temperature Radiolabeling of NOTA-Peptide with Gallium-68

This protocol exploits the2[2], making it ideal for heat-sensitive biomolecules like aptamers or engineered antibody fragments.

-

Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

-

Buffering (Causality Check): Add the ⁶⁸GaCl₃ eluate to a reaction vial containing 0.25 M sodium acetate buffer to adjust the pH strictly to 4.0–4.5.

-

Causality: Ga3+ is highly susceptible to hydrolysis. At pH > 5.5, it forms insoluble gallium hydroxides. At pH < 3.5, the carboxylate arms of NOTA remain protonated, preventing coordination. Sodium acetate acts as a weak intermediate chelator, keeping Ga3+ in solution until NOTA displaces it.

-

-

Reaction: Add the NOTA-conjugated peptide (typically 10-50 µg) to the buffered solution. Incubate at room temperature (20–25°C) for 10 minutes.

-

Self-Validation Checkpoint (Radio-TLC): Spot the mixture on a silica gel ITLC strip and develop in 0.1 M sodium citrate. Free ⁶⁸Ga migrates to the solvent front (Rf = 0.9–1.0), while the intact ⁶⁸Ga-NOTA-peptide remains at the origin (Rf = 0.0–0.1). A Radiochemical Purity (RCP) of >95% validates the pH control and buffering capacity.

Protocol 2: Thermally-Activated Radiolabeling of DOTA-Peptide with Lutetium-177

Because DOTA requires structural rearrangement to accommodate the large Lu3+ ion, this protocol relies on thermal activation to ensure kinetic inertness, consistent with 5[5].

-

Preparation: In a sterile, metal-free vial, combine the DOTA-conjugated biomolecule with 0.5 M ammonium acetate buffer (pH 4.5–5.0) and a radioprotectant (e.g., ascorbic acid) to prevent autoradiolysis.

-

Reaction (Causality Check): Add the ¹⁷⁷LuCl₃ solution to the reaction vial. Incubate the mixture in a heating block at 90–95°C for 15–30 minutes.

-

Causality: The 12-membered macrocyclic ring of DOTA must undergo a conformational shift to fully coordinate the 8-coordinate Lu3+ ion. Heating provides the necessary thermodynamic activation energy. Failing to heat the reaction will result in low yields and weak, non-specific binding.

-

-

Quenching: After incubation, add a small molar excess of DTPA solution (0.1 M) and incubate for 5 minutes at room temperature.

-

Causality: DTPA rapidly chelates any unreacted ¹⁷⁷Lu at room temperature. This "scavenging" step prevents free ¹⁷⁷Lu from adventitiously binding to the peptide backbone or accumulating in the patient's bones in vivo.

-

-

Self-Validation Checkpoint (Radio-HPLC): Analyze the final formulation via Reverse-Phase Radio-HPLC. The hydrophilic ¹⁷⁷Lu-DTPA complex will elute in the solvent front, clearly separated from the highly lipophilic ¹⁷⁷Lu-DOTA-peptide. An RCP of >95% validates the heating block calibration and reaction kinetics.

Conclusion

The basic principles of chelating agents in radiopharmacy are governed by the strict laws of coordination chemistry. The evolution from acyclic chelators to macrocyclic cages like DOTA and NOTA has drastically improved the safety and efficacy profiles of targeted radiotherapies. By understanding the causality behind cavity size, kinetic inertness, and thermodynamic stability, researchers can rationally design the next generation of theranostic agents, ensuring that the radiometal remains securely anchored to its targeting vector from the laboratory bench to the tumor microenvironment.

References

- Benchchem.

- Wadas, T. J., et al. "A practical guide to the construction of radiometallated bioconjugates for positron emission tomography". PMC.

- Kang, F., et al. "In Vivo Evaluation of 68Ga-Labeled NOTA-EGFRvIII Aptamer in EGFRvIII-Positive Glioblastoma Xenografted Model". PMC.

- Benchchem. "NH2-PEG4-DOTA | 2090232-34-9". Benchchem.

- Price, E. W., et al. "What a Difference a Carbon Makes: H4octapa vs H4C3octapa, Ligands for In-111 and Lu-177 Radiochemistry". PMC.

- Escorcia, F. E., et al.

Sources

p-SCN-Bn-PCTA radiolabeling protocol with 68Ga

Application Note: High-Efficiency 68 Ga Radiolabeling of Biomolecules using p-SCN-Bn-PCTA

Target Audience: Radiochemists, Molecular Imaging Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Mechanistic Rationale

The development of targeted radiopharmaceuticals for Positron Emission Tomography (PET) relies heavily on the selection of an optimal bifunctional chelator (BFC). While DOTA and NOTA have historically dominated the landscape of Gallium-68 ( 68 Ga) radiochemistry, the macrocyclic chelator PCTA (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid) has emerged as a superior alternative for specific applications[1][2].

p-SCN-Bn-PCTA incorporates an isothiocyanate reactive group for facile conjugation to primary amines (e.g., lysine residues on peptides or monoclonal antibodies). The mechanistic advantages of PCTA over traditional chelators include:

-

Thermodynamic and Kinetic Profile: PCTA forms a highly stable hexadentate coordination complex with Ga 3+ . Unlike DOTA, which requires elevated temperatures (typically >80 °C) to overcome the kinetic barrier of metal incorporation into its rigid macrocyclic cavity, PCTA possesses a slightly more flexible ring structure. This allows for rapid, quantitative 68 Ga radiolabeling at room temperature within 5 minutes[2][3].

-

pH Tolerance: 68 Ga radiochemistry is highly sensitive to pH due to the competing formation of insoluble gallium hydroxides at higher pH and protonation of the chelator at lower pH. PCTA exhibits robust radiolabeling efficiency across a broader pH range (pH 4.0–5.0) compared to DOTA, minimizing the risk of radiochemical yield (RCY) drops due to minor buffering errors[1].

-

In Vivo Clearance Profile: Preclinical studies comparing 68 Ga-PCTA-RGD and 68 Ga-NOTA-RGD have demonstrated that while both clear rapidly from blood and muscle, the PCTA conjugate exhibits significantly lower non-specific kidney retention (1.1 ± 0.5% vs. 2.7 ± 1.3% at 2h post-injection)[2]. This reduced renal background is highly advantageous for imaging targets in the lower abdomen.

Experimental Workflow Diagram

The following diagram illustrates the logical progression from bioconjugation to radiolabeling and final complex formation.

Caption: Workflow for the bioconjugation of p-SCN-Bn-PCTA and subsequent 68Ga radiolabeling.

Step-by-Step Methodologies

Phase 1: Bioconjugation of p-SCN-Bn-PCTA to a Peptide

Note: The isothiocyanate (-NCS) group reacts selectively with unprotonated primary amines to form a stable thiourea bond. Therefore, the reaction must be conducted at a mildly basic pH.

-

Preparation: Dissolve the peptide (e.g., cyclo-RGDyK) in 0.1 M sodium carbonate buffer (pH 8.5–9.0) to a final concentration of 2–5 mg/mL.

-

Chelator Addition: Dissolve p-SCN-Bn-PCTA in trace amounts of anhydrous DMSO (to prevent hydrolysis of the -NCS group). Add a 3- to 5-fold molar excess of the chelator dropwise to the peptide solution.

-

Incubation: Stir the reaction mixture continuously at room temperature for 2 to 4 hours.

-

Purification: Isolate the PCTA-peptide conjugate using preparative Reverse-Phase HPLC (RP-HPLC) or Size Exclusion Chromatography (SEC), depending on the molecular weight of the vector. Lyophilize the purified fractions.

Phase 2: 68 Ga Radiolabeling Protocol

The following protocol is optimized to achieve >95% RCY and high specific activity (up to 55 MBq/nmol)[2][3].

-

Buffer Preparation: Prepare a 200 mM Sodium Acetate (NaOAc) buffer, adjusted to pH 4.5 using trace-metal grade acetic acid[1].

-

Precursor Solubilization: Dissolve the lyophilized PCTA-conjugate (1–50 nmol) in 1 mL of the prepared NaOAc buffer[1].

-

Isotope Elution: Elute the 68 Ge/ 68 Ga generator using 0.1 M or 0.6 M ultra-pure HCl (depending on the generator specifications). Collect the peak activity fraction (typically 37–740 MBq)[1].

-

Reaction: Add the 68 Ga eluate directly to the buffered PCTA-conjugate solution. Ensure the final pH of the mixture remains between 4.0 and 4.5.

-

Incubation: Incubate the reaction mixture at room temperature (25 °C) for 5 minutes. Expert Insight: If higher effective specific activities are required, apply gentle heating at 40 °C for 5–10 minutes[2][3].

-

Quenching (Optional): The reaction can be quenched by adding 10 mM EDTA to scavenge any unreacted free 68 Ga 3+ .

Phase 3: Quality Control (Radiochemical Purity)

-

iTLC Analysis: Spot 1–2 µL of the reaction mixture onto a silica gel impregnated glass microfiber paper (iTLC-SG). Develop using 0.1 M Sodium Citrate (pH 5.0).

-

Free 68 Ga 3+ migrates to the solvent front ( Rf=0.9–1.0 ).

-

The intact 68 Ga-PCTA-conjugate remains at the origin ( Rf=0.0 ).

-

-

Radio-HPLC: Confirm purity using an analytical RP-HPLC system equipped with a radiometric detector to ensure the absence of radiocolloids and to verify the specific activity.

Quantitative Data: Chelator Comparison

The table below summarizes the comparative performance metrics of PCTA against standard chelators for 68 Ga radiolabeling of small peptides[1][2][3][4].

| Parameter | PCTA | NOTA | DOTA |

| Optimal pH Range | 4.0 – 5.0 | 4.0 – 5.0 | 3.5 – 4.0 |

| Required Temperature | Room Temp (25 °C) to 40 °C | Room Temp (25 °C) | 90 °C – 95 °C |

| Reaction Time | 5 min | 5 – 10 min | 15 – 30 min |

| RCY (Standard Conditions) | > 95% | > 95% | > 95% (requires heat) |

| Serum Stability (4h) | ~ 93% | ~ 98% | > 95% |

| Kidney Uptake (In Vivo) | Low (1.1% ID/g at 2h) | High (2.7% ID/g at 2h) | Moderate |

References

-

68Ga Small Peptide Imaging: Comparison of NOTA and PCTA Bioconjugate Chemistry (ACS Publications) URL:[Link]

-

A Systematic Comparative Evaluation of 68Ga-Labeled RGD Peptides Conjugated with Different Chelators Molecular Imaging and Biology (PMC / NIH) URL:[Link]

-

Development, synthesis, and 68Ga-Labeling of a Lipophilic complexing agent for atherosclerosis PET imaging ResearchGate URL:[Link]

-

Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals Molecules (PMC / NIH) URL:[Link]

Application Note: High-Efficiency Conjugation of p-SCN-Bn-PCTA to Monoclonal Antibodies for Targeted Radiopharmaceuticals

Target Audience: Researchers, Radiochemists, and Drug Development Professionals Content Focus: Bioconjugation Chemistry, ImmunoPET, and Targeted Radionuclide Therapy (TRT)

Introduction & Mechanistic Principles

The development of radioimmunoconjugates for positron emission tomography (ImmunoPET) and targeted radionuclide therapy requires bifunctional chelators (BFCs) that can securely bind radiometals while maintaining the targeting integrity of the antibody. PCTA (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid) is a 12-membered tetraaza-macrocyclic ligand incorporating a pyridine unit and three acetate pendant arms[1].

As a Senior Application Scientist, I frequently recommend PCTA over traditional chelators like DOTA or DTPA for specific radiometals (e.g., 64 Cu, 177 Lu, 86 Y). PCTA bridges a critical gap in coordination chemistry: it offers the rapid complexation kinetics typical of acyclic chelators (like DTPA) while maintaining the high thermodynamic stability and kinetic inertness characteristic of macrocyclic chelators (like DOTA)[2]. This allows for highly efficient radiolabeling at room temperature, preserving the immunoreactivity of temperature-sensitive monoclonal antibodies[1].

The Conjugation Chemistry

The bifunctional derivative p-SCN-Bn-PCTA features a reactive isothiocyanate (-NCS) group[3]. This electrophilic group reacts specifically with unprotonated primary amines—primarily the ϵ -amino groups of solvent-exposed lysine residues on the antibody—to form a highly stable, covalent thiourea bond [3][4].

Chemical logic of isothiocyanate-amine bioconjugation.

Experimental Design & Causality (The "Why")

A robust protocol is not merely a sequence of steps; it is a carefully controlled environment designed to force a specific chemical outcome. Understanding the causality behind these parameters is critical for reproducibility.

-

Buffer pH (8.5 – 9.0): At physiological pH (~7.4), the vast majority of lysine ϵ -amino groups (pKa ~10.5) are protonated (-NH 3+ ) and non-nucleophilic. Elevating the pH to 8.5–9.0 increases the fraction of unprotonated amines (-NH 2 ) available to attack the isothiocyanate carbon[4][5]. Going above pH 9.0 is strongly discouraged, as it accelerates the aqueous hydrolysis of the -NCS group into an unreactive amine and risks antibody aggregation.

-

Strictly Metal-Free Conditions: Macrocyclic chelators have an extreme affinity for trace divalent and trivalent metals (e.g., Fe 3+ , Zn 2+ , Cu 2+ ). If environmental metals occupy the PCTA cavity during conjugation, the conjugate will fail to bind the intended radiometal later. All buffers must be rigorously demetallated using Chelex-100 resin.

-